Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate is a complex chemical compound with a unique structure that combines multiple heterocyclic rings. This compound is known for its versatility and is used in various scientific research fields, including pharmaceutical development and material science.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Preparation Methods
The synthesis of Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate involves several steps, starting with the preparation of the core heterocyclic structures. The synthetic route typically includes the formation of the furo[3,2-b]pyridine and thiazole rings, followed by their coupling through amide bond formation. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate: This compound shares a similar furo[3,2-b]pyridine core but differs in the substitution pattern and functional groups.
Thiazole derivatives: These compounds have a thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined heterocyclic structure, which imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
ethyl 2-[2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-3-22-14(20)6-10-8-24-16(18-10)19-15(21)13-7-11-12(23-13)5-4-9(2)17-11/h4-5,7-8H,3,6H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQFUDJIHFIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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